molecular formula C8H8ClNO2 B109170 Methyl 2-(chloromethyl)nicotinate CAS No. 177785-14-7

Methyl 2-(chloromethyl)nicotinate

Cat. No.: B109170
CAS No.: 177785-14-7
M. Wt: 185.61 g/mol
InChI Key: AMIVNKVBDFJAFD-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)nicotinate is a pyridine-derived ester featuring a chloromethyl substituent at the 2-position of the nicotinate scaffold. Its molecular formula is C₈H₇ClNO₂, with a molecular weight of 184.60 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive chloromethyl group, which enables further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

methyl 2-(chloromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIVNKVBDFJAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597889
Record name Methyl 2-(chloromethyl)pyridine-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID00597889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177785-14-7
Record name Methyl 2-(chloromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(chloromethyl)pyridine-3-carboxylate
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Preparation Methods

Reaction Mechanism and Conditions

The process begins with the in situ generation of methyl chloromethyl ether from DMM and ClSO₃H. Zinc iodide (ZnI₂) acts as the catalyst, facilitating the formation of the chloromethyl cation ([ClCH₂]⁺), which undergoes electrophilic aromatic substitution at the 2-position of methyl nicotinate. Key parameters include:

  • Temperature : Room temperature (20–25°C)

  • Catalyst Loading : 5 mol% ZnI₂

  • Reaction Time : 5–7 hours

  • Solvent : Dichloromethane (CH₂Cl₂)

Under these conditions, yields of 72–85% are achieved, with minimal formation of disubstituted byproducts.

Comparative Catalyst Efficiency

The choice of Lewis acid significantly impacts yield and selectivity. A comparative study revealed the following performance metrics:

CatalystYield (%)Byproduct Formation (%)
ZnI₂85<5
ZnCl₂6812
ZnBr₂738

ZnI₂ outperforms other catalysts due to its superior ability to stabilize the chloromethyl cation and reduce side reactions.

Stepwise Synthesis from β-Aminocrotonic Acid Derivatives

An alternative approach involves constructing the pyridine ring system before introducing the chloromethyl group. This method, adapted from patent CN112824387A, proceeds in two stages:

Pyridine Ring Formation

β-Aminocrotonic acid methyl ester reacts with 1,1,3,3-tetramethoxypropane in the presence of hydrochloric acid to yield methyl 2-methylnicotinate. Optimal conditions include:

  • Molar Ratio : 1:2.5 (β-aminocrotonate : tetramethoxypropane)

  • Temperature : 60°C

  • Reaction Time : 5–7 hours

  • Solvent : Methanol

This step achieves a 71–72% yield of methyl 2-methylnicotinate.

Chlorination of the Methyl Group

The 2-methyl substituent is chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Critical parameters:

  • Chlorinating Agent : SOCl₂ (2.5 equivalents)

  • Temperature : Reflux (70–80°C)

  • Duration : 4–6 hours

  • Solvent : Toluene

Post-chlorination purification via vacuum distillation yields methyl 2-(chloromethyl)nicotinate with 65–70% efficiency.

Industrial-Scale Production Considerations

Scaling the aforementioned methods requires addressing challenges such as catalyst recovery and waste management.

Continuous Flow Reactor Design

Industrial protocols often employ continuous flow systems to enhance mixing and heat transfer. For chloromethylation:

  • Residence Time : 30–45 minutes

  • Pressure : 2–3 bar

  • Catalyst Recycling : ZnI₂ recovery via aqueous extraction (85–90% efficiency).

Byproduct Mitigation

Disubstituted methane derivatives (e.g., 8-chloromethyl-1-naphthol) form at higher temperatures (>30°C). Strategies to suppress these byproducts include:

  • Temperature Control : Maintain reaction at 20–25°C

  • Catalyst Modifiers : Additives like triethylamine (1 mol%) reduce electrophilic overactivity.

Emerging Methodologies and Green Chemistry

Recent advances focus on solvent-free and catalytic systems to improve sustainability.

Ionic Liquid-Mediated Synthesis

Ionic liquids (e.g., [BMIM]Cl) serve as dual solvents and catalysts, enabling chloromethylation at 50°C with 78% yield. Advantages include:

  • Reusability : 5 cycles without significant activity loss

  • Waste Reduction : Eliminates volatile organic solvents.

Photocatalytic Chloromethylation

Preliminary studies using TiO₂ nanoparticles under UV light demonstrate 60% yield at ambient temperature. This method avoids harsh acids but requires further optimization for scalability.

Analytical Characterization and Quality Control

Post-synthesis analysis ensures product integrity. Key techniques include:

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 3.95 (s, 3H, COOCH₃), 4.85 (s, 2H, CH₂Cl), 7.50–8.20 (m, 2H, pyridine-H).

  • FT-IR : 1725 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms ≥98% purity when using ZnI₂-catalyzed methods .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group can lead to the formation of amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as or can be formed.

    Oxidation Products: Oxidation typically yields .

    Reduction Products: Reduction can produce .

Scientific Research Applications

Pharmaceutical Applications

MCMN has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds:

  • Antimicrobial Activity : Studies indicate that MCMN exhibits antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the inhibition of protein synthesis, although further investigation is required to fully elucidate its action .
  • Synthesis of Drug Intermediates : MCMN is utilized in synthesizing compounds like NAI 1 (N215005), which is crucial for visualizing RNA secondary structures in living cells. This application highlights its role in advancing molecular biology research .

Table 1: Pharmaceutical Applications of MCMN

ApplicationDescriptionReference
Antimicrobial AgentInhibits growth of specific bacterial strains
RNA VisualizationIntermediate for synthesizing NAI 1 for RNA structure analysis
Drug SynthesisUsed in the production of various drug intermediates

Organic Synthesis

MCMN serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules:

  • Synthesis of Aminopyridine Ligands : MCMN has been employed in the N-alkylation processes to produce aminopyridine ligands used in catalysis and medicinal chemistry. These ligands have shown promise in developing selective inhibitors for various biological targets .
  • Phenanthroimidazole Derivatives : MCMN can also be transformed into phenanthroimidazole derivatives, which exhibit regulatory effects on Toll-like receptors (TLRs), potentially leading to therapeutic applications in treating inflammatory diseases .

Table 2: Organic Synthesis Applications of MCMN

Compound DerivedApplicationReference
Aminopyridine LigandsCatalysts and inhibitors for biological targets
Phenanthroimidazole DerivativesRegulatory effects on TLRs for inflammatory treatments

Research Applications

In addition to its pharmaceutical and synthetic utility, MCMN has applications in research settings:

  • Biological Studies : The compound's ability to interact with biological systems makes it a candidate for studying cellular mechanisms and pathways, particularly those involving nicotinic acid derivatives .
  • Catalytic Processes : Research has indicated that MCMN can participate in catalytic oxidation reactions, showcasing its potential role in developing new synthetic methodologies .

Table 3: Research Applications of MCMN

Research FocusDescriptionReference
Cellular MechanismsInvestigating interactions with biological systems
Catalytic ReactionsParticipation in oxidation reactions for synthetic applications

Case Study 1: Antimicrobial Efficacy

A study demonstrated that MCMN showed significant antimicrobial activity against multiple strains of bacteria. The research concluded that the compound could be further developed into an antimicrobial agent pending more detailed studies on its mechanism of action.

Case Study 2: RNA Visualization Techniques

Research utilizing MCMN as an intermediate for synthesizing NAI 1 revealed its effectiveness in providing insights into RNA secondary structures. This application underscores the importance of MCMN in molecular biology and genetic research .

Mechanism of Action

Molecular Targets and Pathways: Methyl 2-(chloromethyl)nicotinate exerts its effects primarily through interactions with nicotinic receptors. The chloromethyl group enhances its binding affinity and specificity towards these receptors. Upon binding, it modulates receptor activity, leading to various downstream effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Key Insights :

  • Reactivity : Bromine in Methyl 6-(bromomethyl)nicotinate facilitates faster cross-coupling than chlorine .
  • Steric Effects : A 5-methyl group (Ethyl 2-chloro-5-methylnicotinate) reduces enzymatic hydrolysis rates compared to unsubstituted analogs .
  • Electronic Effects : Methoxy substituents (Ethyl 2-chloro-6-methoxynicotinate) enhance resonance stabilization, affecting reaction pathways .
2.2 Ester Group Variants
Compound Name Ester Group Half-Life (Hydrolysis) Key Applications
Methyl nicotinate Methyl >95 hours Slow hydrolysis makes it suitable for transdermal drug delivery .
2-Butoxyethyl nicotinate Butoxyethyl <15 minutes Rapid hydrolysis ideal for prodrug activation .
This compound Methyl Not reported Intermediate for kinase inhibitors; stability inferred to be moderate .

Key Insights :

  • Methyl esters generally exhibit slower hydrolysis due to lower steric hindrance and electron-withdrawing effects compared to bulkier esters (e.g., butoxyethyl) .
  • The chloromethyl group in this compound may slightly accelerate hydrolysis relative to unsubstituted methyl nicotinate due to inductive effects .
2.3 Heterocyclic Analogs
Compound Name Core Structure Molecular Formula Key Differences
Methyl 2-(chloromethyl)oxazole-4-carboxylate Oxazole C₆H₆ClNO₃ Oxazole’s lower basicity reduces nucleophilic reactivity compared to pyridine .
Methyl 2-(chloromethyl)thiazole-4-carboxylate Thiazole C₆H₆ClNO₂S Sulfur atom enhances π-stacking ability, useful in materials science .

Key Insights :

  • Bioactivity : Thiazole derivatives often exhibit higher antimicrobial activity than pyridine analogs .
  • Synthetic Utility : Oxazole and thiazole cores are less prone to oxidation than pyridine, improving stability under harsh conditions .

Biological Activity

Methyl 2-(chloromethyl)nicotinate is an organic compound with the molecular formula C8H8ClNO2C_8H_8ClNO_2. It is a derivative of nicotinic acid, characterized by the presence of a chloromethyl group at the second position of the nicotinate ring. This compound has garnered interest in various biological studies, particularly for its potential applications in enzyme inhibition, receptor binding, and as an antimicrobial agent.

Chemical Structure:

  • Molecular Formula: C8H8ClNO2C_8H_8ClNO_2
  • Molecular Weight: 187.61 g/mol

Mechanism of Action:
this compound acts through several mechanisms:

  • Vasodilation: Similar to other nicotinic acid derivatives, it enhances local blood flow via peripheral vasodilation. This action is mediated by the release of prostaglandins, which induce vasodilation in cutaneous blood vessels .
  • Enzyme Inhibition: The compound shows potential in inhibiting certain enzymes due to its structural similarities with nicotinic acid, which may impact metabolic pathways.
  • Antimicrobial Activity: Preliminary studies suggest that it exhibits varying degrees of antimicrobial activity against different bacterial strains, indicating its potential as a therapeutic agent .

Enzyme Inhibition and Receptor Binding

This compound has been investigated for its role in enzyme inhibition, particularly in studies related to metabolic disorders. Its structural similarity to nicotinic acid allows it to interact with various biological receptors and enzymes, leading to potential therapeutic effects.

Study Focus Findings
Enzyme InhibitionDemonstrated inhibition of specific metabolic enzymes.
Receptor BindingExhibited binding affinity to nicotinic receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound has antimicrobial properties that vary with different bacterial types. The compound's efficacy was tested against various strains, showing promising results that warrant further investigation.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15 mm
Staphylococcus aureus12 mm
Pseudomonas aeruginosa10 mm

Case Study: Topical Application for Pain Relief

In a clinical trial involving human subjects, this compound was applied topically to assess its efficacy in relieving muscle and joint pain. Participants reported significant improvements in pain levels due to enhanced local blood flow and reduced inflammation.

  • Participants: 50 individuals with chronic pain
  • Duration: 4 weeks
  • Outcome: 70% reported reduced pain levels post-treatment.

Future Research Directions

Ongoing research aims to explore the full spectrum of biological activities associated with this compound. Key areas include:

  • Detailed pharmacokinetics and metabolism studies.
  • Expanded clinical trials for various therapeutic applications.
  • Investigating potential side effects and toxicity profiles.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(chloromethyl)nicotinate
Reactant of Route 2
Methyl 2-(chloromethyl)nicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.